molecular formula C13H18N2O B7871370 1-(3-Phenylpropyl)piperazin-2-one

1-(3-Phenylpropyl)piperazin-2-one

Cat. No.: B7871370
M. Wt: 218.29 g/mol
InChI Key: UDRXVPCLITXTMG-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)piperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a piperazine derivative, characterized by the presence of a phenylpropyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .

Scientific Research Applications

1-(3-Phenylpropyl)piperazin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Phenylpropyl)piperazin-2-one is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-(3-phenylpropyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13-11-14-8-10-15(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRXVPCLITXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (4.2 ml) was added to 4-tert-butoxycarbonyl-1-(3-phenylpropan-1-yl)-2-oxopiperazine (3.85 g, 12.1 mmol) at room temperature and the mixture was stirred at room temperature for 1 hour. The reaction mixture was basified with 8N-sodium hydroxide and extracted with ethyl acetate. The extract was washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-phenylpropan-1-yl)-2-oxopiperazine as a colorless oil (2.49 g, 94%).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-1-(3-phenylpropan-1-yl)-2-oxopiperazine
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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